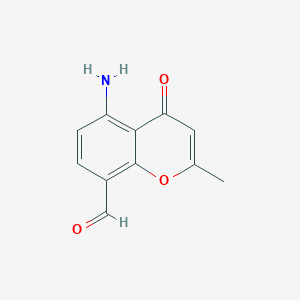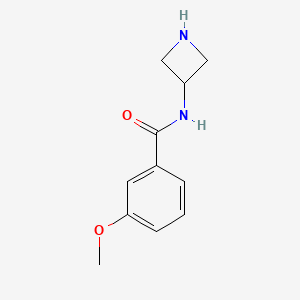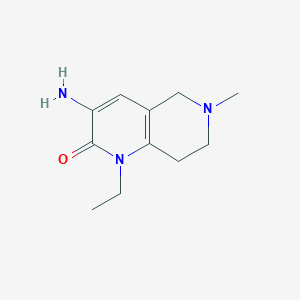
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . The reaction conditions often involve the use of solvents like DMSO and an oxygen atmosphere to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as reductive cyclization and metal-free reactions are often optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the indazole ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 5-Methoxy-1H-indazole-3-carboxylic acid
- 6-Methyl-1H-indazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the indazole ring. This dual substitution can enhance its biological activity and specificity towards certain targets .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-methoxy-6-methyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7-6(4-8(5)15-2)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
AINHGCQFTANJKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)C(=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)






![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)


